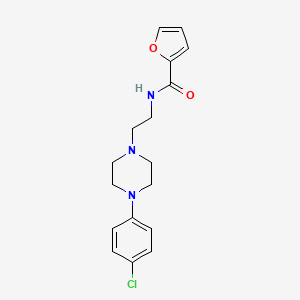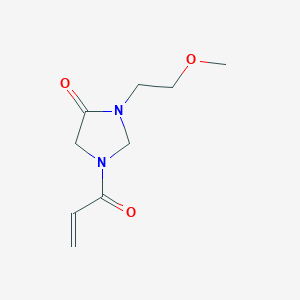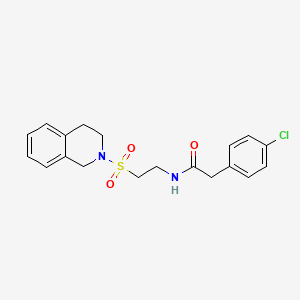![molecular formula C12H10N6 B2967966 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine CAS No. 685106-75-6](/img/structure/B2967966.png)
4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine” is a chemical compound that has been studied for its potential applications in various fields. It is a type of 1,2,4-triazole derivative .
Synthesis Analysis
The synthesis of this compound involves the creation of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . The structures of these hybrids were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine” was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The compound has been incorporated into Mn(II)/Cu(II) based coordination frameworks . It has also been used in the synthesis of a new 3D coordination polymer .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine” are determined by its molecular structure. The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups .Aplicaciones Científicas De Investigación
Anticancer Applications
The compound has shown promising results in the field of cancer research. It has been found to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Some of the synthesized hybrids of this compound have shown IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin . Notably, these compounds have demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Synthesis of Novel Derivatives
The compound has been used as a core molecule for the design and synthesis of many medicinal compounds . For instance, 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones have been synthesized . These derivatives have shown promising cytotoxic activity against Hela cell line .
Use in Chemotherapy
Due to its ability to kill cancer cells with minimum harmful effect on normal cells, the compound has been used in chemotherapy . However, drug resistance, non-selectivity, and toxicity of many anticancer drugs have limited their clinical uses .
Broad Spectrum Therapeutic Applications
1,2,4-Triazole, a core part of the compound, is known to possess a broad spectrum of therapeutically interesting drug candidates such as analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretics, anticancer, anticonvulsant, antidiabetic, and antimigraine agents .
Use in Propellants and Explosives
High nitrogen-containing heterocyclic systems, such as this compound, have been the subject of growing study over the past ten years due to their usefulness in a variety of applications, including propellants, explosives, and pyrotechnics .
Structural Optimization Platform
The compound could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mecanismo De Acción
Target of Action
The primary targets of 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cells are targeted due to their rapid proliferation and growth, which is a characteristic feature of cancer cells .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It achieves this by inducing apoptosis, a process that leads to programmed cell death . The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and apoptosis. By inducing apoptosis, it disrupts the normal cell cycle, leading to the death of cancer cells . The compound’s ability to form hydrogen bonds with different targets leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Pharmacokinetics
The pharmacokinetics of 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine involve its absorption, distribution, metabolism, and excretion (ADME). The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Safety and Hazards
Propiedades
IUPAC Name |
4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c13-12-15-6-5-11(17-12)9-1-3-10(4-2-9)18-8-14-7-16-18/h1-8H,(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYGWBGUYZJOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2967883.png)


![tert-butyl N-{2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]ethyl}carbamate](/img/structure/B2967887.png)
![3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B2967889.png)
![7-Fluoro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2967891.png)

![(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2967896.png)
![4-Tert-butyl-3-nitro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2967897.png)

![2-(4-Chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2967901.png)
![4-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2967903.png)

